molecular formula C20H17N3OS2 B11372329 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11372329
M. Wt: 379.5 g/mol
InChI Key: FTAAKCBITASPGG-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 2-phenyl-4-thiazoleacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions may include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, amines, thiols, and base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar structures and biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse applications.

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide stands out due to its unique combination of benzothiazole and thiazole moieties, which may confer distinct biological and chemical properties. This combination allows for a broader range of applications and potential synergistic effects compared to other similar compounds.

Properties

Molecular Formula

C20H17N3OS2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H17N3OS2/c1-12-8-13(2)18-16(9-12)26-20(23-18)22-17(24)10-15-11-25-19(21-15)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,22,23,24)

InChI Key

FTAAKCBITASPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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